N-[2-(dimethylamino)ethyl]-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a dimethylbenzenesulfonyl-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, which is then sulfonylated using 2,5-dimethylbenzenesulfonyl chloride. The resulting intermediate is then reacted with N-[2-(dimethylamino)ethyl]ethanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. Safety measures and environmental controls are also critical in industrial settings to manage the use of hazardous chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The sulfonyl-pyrrolidinyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
Uniqueness
N-[2-(dimethylamino)ethyl]-N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-14-7-8-15(2)17(12-14)28(26,27)23-10-5-6-16(23)13-21-19(25)18(24)20-9-11-22(3)4/h7-8,12,16H,5-6,9-11,13H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDJCORABTFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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